PK/PD-Guided Dosing Threshold: A Switch-Like Antitumor Effect Requires >60% pTRKA Inhibition
ONO-7579's antitumor activity is not linearly dose-proportional but exhibits a 'switch-like' behavior. A PK/PD model derived from a murine KM12 xenograft study established that ONO-7579 requires >60% inhibition of phosphorylated TRKA (pTRKA) in the tumor to trigger a sharp increase in antitumor effect, with >91.5% inhibition required for tumor regression [1]. In contrast, first-generation TRK inhibitors like Larotrectinib and Entrectinib are dosed clinically to maximum tolerated dose or per RECIST response, without a published, validated quantitative threshold for target engagement in solid tumors [2][3]. The tumor concentration of ONO-7579 required for 50% of maximum pTRKA inhibition (EC50) is precisely quantified as 17.6 ng/g [1].
| Evidence Dimension | In vivo tumor pTRKA inhibition required for antitumor efficacy |
|---|---|
| Target Compound Data | >60% pTRKA inhibition required for sharp antitumor effect; EC50 = 17.6 ng/g in tumor tissue |
| Comparator Or Baseline | Larotrectinib/Entrectinib: No published quantitative tumor pTRKA inhibition threshold for efficacy. |
| Quantified Difference | ONO-7579 provides a defined pharmacodynamic benchmark for target engagement; comparators lack this quantified guidance. |
| Conditions | Murine KM12 colorectal cancer xenograft model (TPM3-NTRK1 fusion) |
Why This Matters
This provides a unique, quantitative biomarker for rational dose selection, potentially avoiding under-dosing or toxicity seen with empirical dosing of other TRK inhibitors.
- [1] Iida H, Fujikawa R, Kozaki R, Harada R, Hosokawa Y, Ogawara KI, Ohno T. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model. J Pharmacol Exp Ther. 2020 Jun;373(3):361-369. doi: 10.1124/jpet.119.264499. View Source
- [2] VITRAKVI (larotrectinib) prescribing information. Bayer HealthCare Pharmaceuticals Inc. View Source
- [3] ROZLYTREK (entrectinib) prescribing information. Genentech, Inc. View Source
